

IACS-9571 Hydrochloride: A Comparative Guide to Bromodomain Cross-Reactivity

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Compound of Interest

Compound Name: IACS-9571 hydrochloride

Cat. No.: B2466333

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **IACS-9571 hydrochloride**'s binding affinity and selectivity across a panel of bromodomain-containing proteins. The information is intended to assist researchers in evaluating the suitability of IACS-9571 as a chemical probe for studying the biological functions of its primary targets, TRIM24 and BRPF1, and for understanding its potential off-target effects.

Executive Summary

IACS-9571 is a potent and selective dual inhibitor of the bromodomains of Tripartite Motif-Containing Protein 24 (TRIM24) and Bromodomain and PHD Finger-Containing Protein 1 (BRPF1).^{[1][2]} It exhibits low nanomolar affinity for both targets and displays significant selectivity against the BET (Bromodomain and Extra-Terminal domain) subfamily of bromodomains, a critical feature for a specific chemical probe.^{[1][3]} This guide summarizes the cross-reactivity profile of IACS-9571, presents the experimental methodologies used for its characterization, and visualizes relevant biological pathways and experimental workflows.

Data Presentation: Cross-Reactivity Profile of IACS-9571

The following table summarizes the binding affinities (Kd) and inhibitory concentrations (IC50) of IACS-9571 for its primary targets and a selection of other bromodomains. The data

highlights the compound's potent activity against TRIM24 and BRPF1 and its selectivity over other bromodomain families.

Bromodomain Target	Binding Affinity (Kd) in nM	IC50 in nM	Selectivity Fold (relative to TRIM24)
TRIM24	1.3 - 31[1][4][5]	7.6 - 8[1][4]	1x
BRPF1	2.1 - 14[1][4][5]	-	~0.6 - 1x
BRPF2	12[4]	-	~9x
BRPF3	27[4]	-	~21x
BAZ2B	400[4][5]	-	~308x
TAF1 (domain 2)	1,800[4][5]	-	~1385x
BRD4 (domains 1, 2)	>10,000[3][4]	-	>7,700x[1][6]

Note: Kd and IC50 values can vary based on the specific assay conditions and techniques used (e.g., Isothermal Titration Calorimetry vs. AlphaScreen).

Experimental Protocols

The cross-reactivity data for IACS-9571 was generated using several key biophysical and biochemical assays. The generalized protocols for these experiments are outlined below.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay measures the competitive binding of an inhibitor to a bromodomain protein.

- Principle: A biotinylated histone peptide (ligand) is bound to streptavidin-coated donor beads, and a GST-tagged bromodomain protein is bound to anti-GST acceptor beads. When the protein and peptide interact, the beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting

in light emission at 520-620 nm. An inhibitor competes with the histone peptide for binding to the bromodomain, leading to a decrease in the AlphaScreen signal.

- Protocol Outline:
 - A master mixture containing the assay buffer, biotinylated histone peptide, and the bromodomain protein is prepared.
 - The test compound (e.g., IACS-9571) at various concentrations is added to the wells of a 384-well plate.
 - The master mixture is dispensed into the wells containing the compound and incubated at room temperature.
 - A suspension of acceptor beads is added, and the plate is incubated.
 - A suspension of donor beads is added, and the plate is incubated in the dark.
 - The plate is read on an AlphaScreen-capable microplate reader to measure the luminescent signal.
 - IC50 values are calculated by plotting the signal against the logarithm of the inhibitor concentration.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a macromolecule, allowing for the determination of binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH).

- Principle: A solution of the ligand (IACS-9571) is titrated into a solution of the bromodomain protein in the sample cell of a calorimeter. The heat released or absorbed during binding is measured and compared to a reference cell.
- Protocol Outline:
 - The bromodomain protein and IACS-9571 are extensively dialyzed against the same buffer to minimize heats of dilution.

- The protein solution is loaded into the sample cell of the ITC instrument.
- The IACS-9571 solution is loaded into the injection syringe.
- A series of small, sequential injections of the IACS-9571 solution into the protein solution is performed.
- The heat change after each injection is measured.
- The data are integrated to generate a binding isotherm, which is then fitted to a binding model to determine the thermodynamic parameters (K_d , n , ΔH).

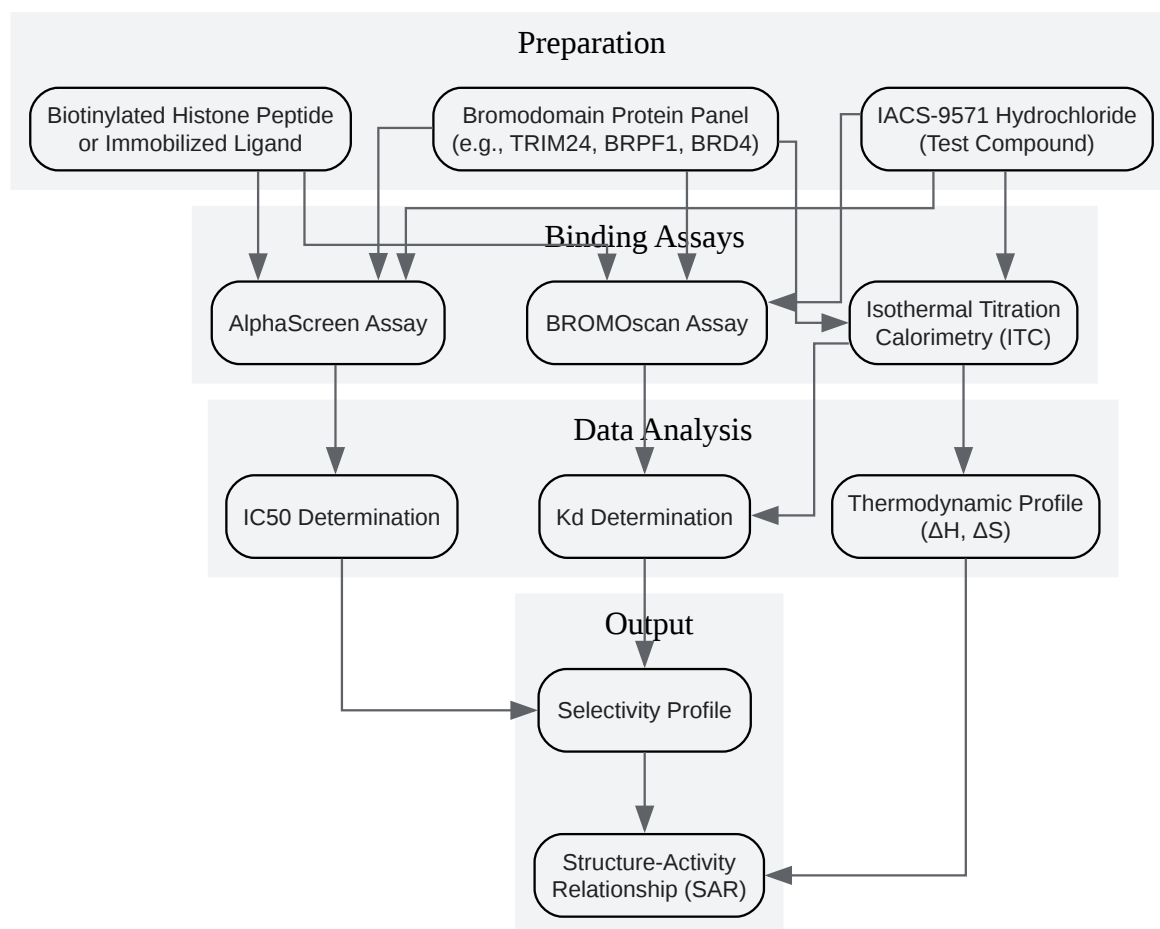
BROMOscan™

This is a proprietary, competition-based binding assay platform from DiscoverX (now part of Eurofins Discovery) used for screening compounds against a large panel of bromodomains.

- Principle: A test compound is competed against an immobilized, active-site directed ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of captured bromodomain indicates stronger binding of the test compound.
- Protocol Outline:
 - DNA-tagged bromodomain proteins are prepared.
 - An immobilized ligand is coupled to a solid support (e.g., beads).
 - The test compound (IACS-9571) is incubated with the tagged bromodomain and the immobilized ligand.
 - After reaching equilibrium, the unbound proteins are washed away.
 - The amount of bound bromodomain is quantified by qPCR of the attached DNA tag.
 - Binding affinity (K_d) is determined by measuring the amount of captured bromodomain as a function of the test compound concentration.

Mandatory Visualizations

Experimental Workflow for Bromodomain Inhibitor Profiling

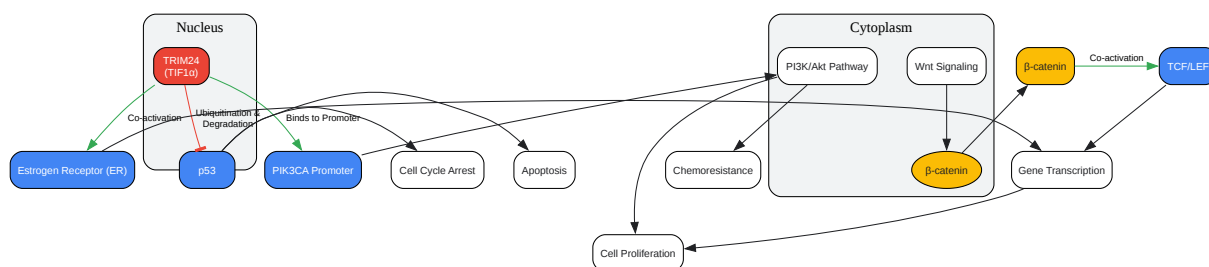


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Caption: Workflow for assessing the cross-reactivity of a bromodomain inhibitor.

TRIM24 Signaling Pathways

TRIM24 is a multifaceted protein implicated in several signaling pathways that are crucial in cancer biology. It can act as a transcriptional co-regulator and has E3 ubiquitin ligase activity.



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Caption: Overview of key signaling pathways involving TRIM24.

Conclusion

IACS-9571 hydrochloride is a valuable chemical probe for investigating the roles of TRIM24 and BRPF1 in health and disease. Its high potency for its primary targets and significant selectivity against other bromodomains, particularly the BET family, make it a superior tool for specific biological interrogation. Researchers using IACS-9571 should, however, remain aware of its potent dual activity on both TRIM24 and BRPF1, as well as its weaker interactions with other bromodomains like BRPF2, BRPF3, and BAZ2B, which could confound results in certain cellular contexts. The experimental data and protocols provided in this guide offer a framework for the informed use and interpretation of studies involving this selective bromodomain inhibitor.

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